molecular formula C18H20N2O3 B1334537 2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid CAS No. 887432-93-1

2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

Cat. No. B1334537
M. Wt: 312.4 g/mol
InChI Key: VEXKRODUEWHSIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives has been explored in various studies. For instance, a series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and evaluated for their antibacterial properties against Escherichia coli in mice. The synthesis involved the use of ethyl and butyl esters of 1-ethyl-1,2-dihydro-4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid, which showed protection against E. coli and other gram-negative bacteria, suggesting a pro-drug mechanism of action .

Molecular Structure Analysis

The molecular structure of tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridine derivatives has been studied, with the synthesis of these compounds achieved through cascade reactions. These reactions include Knoevenagel condensation, aza-ene reaction, imine-enamine tautomerization, cyclocondensation, and intramolecular S(N)Ar. The substrate-design approach was highlighted by incorporating an o-halo group into the aryl ring of 2-benzoylmethyleneimidazolidine, leading to the formation of two C-C bonds, two C-N bonds, and two new rings .

Chemical Reactions Analysis

Activation of carboxylic acids into their active esters has been achieved using tert-butyl carbonates (BOC-OX), prepared in situ by the reaction of X-OH and di-tert-butyl dicarbonate (BOC2O). The most efficient active carbonate was tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, which led to the formation of benzotriazinonyl esters. These esters are intermediates in reactions with primary and secondary amines to afford amides or peptides in good yield, with by-products being environmentally safe tert-BuOH and CO2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzo[b,h][1,6]naphthyridines have been explored through one-pot synthesis methods. These compounds were synthesized by reacting 2-acetylaminobenzaldehyde with methyl ketones under basic conditions. The resulting 6-methyl-1,6-dibenzonaphthyridinium triflates exhibited strong fluorescence, with fluorescence intensities changing upon intercalation into double-stranded DNA. This suggests potential applications in fluorescent DNA-binding compounds .

Scientific Research Applications

Synthesis and Biological Activity

  • Cytotoxic Activity : Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , have been synthesized and tested for cytotoxic properties. These compounds showed potent activity against murine P388 leukemia and Lewis lung carcinoma, with some having IC50 values <10 nM. A specific 2-(4-fluorophenyl) derivative was even curative for colon 38 tumors in mice at low doses (Deady et al., 2005).

  • Synthesis Methods : Various methods for synthesizing tetrahydrobenzo[b][1,6]naphthyridine derivatives have been explored. For instance, 10-alkylamino-2-methyl-1,2,3,4-tetrahydrobenzo[b]-1,6-naphthyridines were obtained through cyclization of alkylamides of N-(1-methyl-4-piperidylidene)anthranilic acids (Khaldeeva & Konshin, 1976).

  • Anticancer Activity : A study on 10-methoxy dibenzo[b,h][1,6]naphthyridine carboxylic acid, synthesized via a new route, led to a series of carboxamides that exhibited significant anticancer activity against the A549 cell line. This highlights the potential of this scaffold in drug discovery, particularly as PDK1 inhibitors (Vennila et al., 2020).

Chemical Properties and Applications

  • Chemical Reactivity : Research into the reactivity and synthesis of various naphthyridine derivatives, including tetrahydrobenzo[b][1,6]naphthyridines, has provided insights into their potential use in creating complex polyaromatic systems. These compounds have applications in areas like OLED (organic light-emitting diode) technology (Rudys & Čikotienė, 2008).

  • Combinatorial Synthesis : A study demonstrated the combinatorial synthesis of fused tetracyclic heterocycles containing [1,6]naphthyridine derivatives, achieved via a three-component reaction involving an aromatic aldehyde, an amine, and tert-butyl 2,4-dioxopiperidine-1-carboxylate. This highlights the compound's utility in synthesizing complex heterocyclic structures (Li et al., 2013).

properties

IUPAC Name

2-(2,2-dimethylpropanoyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-10-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-18(2,3)17(23)20-9-8-14-12(10-20)15(16(21)22)11-6-4-5-7-13(11)19-14/h4-7H,8-10H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKRODUEWHSIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399188
Record name 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid

CAS RN

887432-93-1
Record name 2-(2,2-Dimethylpropanoyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tert-Butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
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